N-(3-Pyridylmethyl)adriamycin
Description
Structure
2D Structure
Properties
CAS No. |
145785-62-2 |
|---|---|
Molecular Formula |
C33H34N2O11 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
InChI Key |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Other CAS No. |
145843-38-5 |
Synonyms |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origin of Product |
United States |
Comprehensive in Vitro Characterization:
Cytotoxicity Screening: The compound should be tested against a diverse panel of human cancer cell lines to determine its IC₅₀ values and to identify its spectrum of activity.
Mechanistic Studies: Detailed molecular and cellular biology studies are needed to investigate its effects on DNA intercalation, topoisomerase II poisoning, cell cycle progression, and apoptosis induction. Comparative studies with Adriamycin will be crucial to highlight any mechanistic differences.
Drug Resistance Studies: The efficacy of N-(3-Pyridylmethyl)adriamycin should be evaluated in drug-resistant cancer cell lines, particularly those that overexpress drug efflux pumps like P-glycoprotein, to determine if it can overcome common mechanisms of resistance.
Preclinical in Vivo Evaluation:
Pharmacokinetic and Biodistribution Studies: Animal models should be used to determine the pharmacokinetic parameters and tissue distribution of N-(3-Pyridylmethyl)adriamycin. This will provide insights into its bioavailability and potential for accumulation in tumor tissues versus healthy organs.
Antitumor Efficacy Studies: The antitumor activity of the compound should be assessed in various preclinical cancer models, such as patient-derived xenografts, to evaluate its therapeutic potential in a more clinically relevant setting.
Cardiotoxicity Assessment: A thorough evaluation of the cardiotoxic potential of this compound is paramount. This should include both acute and chronic toxicity studies in appropriate animal models, with detailed histopathological and functional assessments of the heart.
Structure Activity Relationship Sar Studies:
Analog Synthesis and Evaluation: The synthesis and biological evaluation of a series of related analogs with different substituents on the pyridine (B92270) ring could provide valuable insights into the structure-activity relationships. This could lead to the identification of derivatives with further improved therapeutic properties.
By pursuing these research directions, the scientific community can systematically unravel the therapeutic potential of N-(3-Pyridylmethyl)adriamycin and determine its viability as a candidate for further drug development in the ongoing effort to create more effective and safer cancer chemotherapeutics.
Structure Activity Relationship Sar of N 3 Pyridylmethyl Adriamycin and Congeners
Influence of the 3'-N Position Modification on Biological Activities
Modification of the 3'-amino group on the daunosamine (B1196630) sugar of adriamycin is a critical strategy for modulating its biological properties. The introduction of alkyl or arylalkyl substituents, such as a 3-pyridylmethyl group, can profoundly impact the compound's therapeutic index.
Research into N-alkylated anthracyclines has demonstrated that such modifications are generally well-tolerated, often resulting in compounds that retain significant in vivo antitumor activity comparable to the parent drug. nih.gov In some cases, these modifications lead to enhanced efficacy and, importantly, reduced cardiotoxicity, a primary dose-limiting side effect of adriamycin. nih.gov For instance, the N,N-dibenzyldaunorubicin analogue not only showed increased efficacy against P388 leukemia in mice but was also found to be tenfold less cardiotoxic in rat models. nih.gov
Furthermore, modifications at the 3'-N position can shift the primary mechanism of cytotoxicity. While adriamycin inhibits DNA and RNA synthesis at similar concentrations, certain N-alkylated analogues have been found to inhibit RNA synthesis at markedly lower concentrations than those required to inhibit DNA synthesis. nih.gov This suggests that the N-substituent can alter the molecule's interaction with cellular macromolecules, leading to a different spectrum of biological activity. Recent explorations into the anthracycline chemical space have reinforced these findings, showing that N-alkylation patterns can generate analogues with significantly higher cytotoxicity than doxorubicin (B1662922). nih.govacs.org
Table 1: Comparison of Biological Activities of Adriamycin and N-Alkylated Analogues
| Compound | Modification | Antitumor Activity | Cardiotoxicity Profile | Primary Target Inhibition |
|---|---|---|---|---|
| Adriamycin (Doxorubicin) | Unsubstituted 3'-NH2 | High | High | DNA and RNA synthesis |
| N,N-Dibenzyldaunorubicin | 3'-N(CH2Ph)2 | Increased Efficacy | Reduced (10-fold less) | Preferential RNA synthesis inhibition |
| N,N-Dimethyldoxorubicin | 3'-N(CH3)2 | Adequate Efficacy | Reduced | Primarily chromatin damage |
Impact of the Pyridylmethyl Moiety on DNA Binding Affinity and Specificity
The interaction of adriamycin with DNA is a crucial aspect of its mechanism of action, involving the intercalation of its planar tetracyclic ring between DNA base pairs and the binding of the daunosamine sugar in the minor groove. nih.gov The introduction of a bulky substituent like the pyridylmethyl group at the 3'-N position directly impinges upon the sugar's interaction with the DNA minor groove.
While direct binding data for N-(3-Pyridylmethyl)adriamycin is not extensively documented, studies on analogous compounds provide strong inferential evidence. For some N-alkylated analogues, such as N,N-dibenzyldaunorubicin, a reduction in the in vitro ability to bind DNA was observed. nih.gov Remarkably, this decrease in DNA binding affinity did not lead to a loss of antitumor activity, indicating that high-affinity DNA intercalation is not the sole determinant of cytotoxicity for this class of compounds. nih.gov
Correlation between Structural Features and Topoisomerase Inhibition Potency
Adriamycin is a well-established topoisomerase II "poison," meaning it stabilizes the transient covalent complex formed between the enzyme and DNA, leading to persistent DNA double-strand breaks and subsequent cell death. embopress.orgwikipedia.org However, specific substitutions on the daunosamine sugar can fundamentally alter this mechanism.
The N-benzyladriamycin analogue (AD 288), which is structurally very similar to this compound, exemplifies this shift. Unlike the parent compound, N-benzyladriamycin acts as a catalytic inhibitor of topoisomerase II. nih.gov Instead of trapping the DNA-enzyme complex, it prevents the enzyme's activity altogether, likely by hindering the initial non-covalent binding of topoisomerase II to DNA. nih.gov This catalytic inhibition is achieved because the drug, while still a potent DNA intercalator, occupies the DNA binding sites and prohibits the enzyme's access. nih.gov
This change in mechanism has significant implications. Cells that have developed resistance to topoisomerase poisons like doxorubicin through reduced enzyme activity remain sensitive to catalytic inhibitors like N-benzyladriamycin. nih.gov Given the structural parallels, it is highly probable that this compound also functions as a catalytic inhibitor of topoisomerase II. The bulky, lipophilic pyridylmethyl group on the sugar moiety is the key structural feature responsible for altering the interaction with the topoisomerase II-DNA ternary complex, shifting the mode of inhibition from poisoning to catalytic suppression.
Relationship between Chemical Structure and Modulation of Cellular Uptake and Subcellular Distribution
The chemical structure of an adriamycin analogue, particularly its lipophilicity, is a key determinant of its cellular uptake and subsequent distribution. nih.gov The addition of an aromatic group like pyridylmethyl to the 3'-N position increases the lipophilicity of the molecule compared to adriamycin.
Increased lipophilicity generally correlates with enhanced cellular uptake. nih.govnih.gov Studies with lipophilic doxorubicin derivatives have shown significantly greater accumulation inside tumor cells compared to the parent drug. nih.gov For instance, a lipophilic N-tetradecylamido derivative of doxorubicin succinate (B1194679) demonstrated a 3-fold higher cellular uptake than doxorubicin in SK-OV-3 ovarian cancer cells. nih.gov
The subcellular localization can also be affected by these structural changes. While doxorubicin rapidly localizes within the nucleus, more lipophilic analogues often show a different kinetic profile. nih.gov Confocal microscopy has revealed that some lipophilic conjugates initially distribute in the cytoplasm and perinuclear regions within the first hour of incubation, only slowly relocating to the nucleus over a 24-hour period. nih.gov This altered distribution pattern, driven by the increased lipophilicity from the N-alkylation, could influence the drug's mechanism of action by providing greater access to cytoplasmic targets or by creating a sustained-release reservoir of the drug for later nuclear action.
Structure-Dependent Efficacy in Inducing Cell Death Pathways
Doxorubicin is known to trigger multiple regulated cell death pathways, including apoptosis, necroptosis, and ferroptosis. researchgate.netnih.gov Its primary cell-killing mechanism is linked to its function as a topoisomerase II poison, which generates extensive DNA double-strand breaks, a potent signal for the initiation of the intrinsic apoptotic pathway. nih.gov
The structural shift in this compound, which likely makes it a catalytic topoisomerase II inhibitor rather than a poison, would logically alter the profile of induced cell death. nih.gov Catalytic inhibitors, by preventing the enzyme from binding to and cleaving DNA, induce significantly less DNA damage. frontiersin.org Consequently, the cell death pathways triggered by this compound may be less dependent on the DNA damage response.
While apoptosis may still be the ultimate outcome, the initiating signals could be different. For example, cell death might be triggered by the inhibition of DNA replication and transcription due to the catalytic suppression of topoisomerase II, leading to cell cycle arrest and subsequent apoptosis. mdpi.com Doxorubicin and its analogues also generate reactive oxygen species (ROS), which can induce cell death through various pathways. nih.govnih.gov The influence of the pyridylmethyl group on ROS production and its interplay with other signaling pathways, such as JNK or p53 activation, would be critical in determining the specific cell death profile of this analogue. mdpi.comfrontiersin.org The reduced reliance on DNA breaks for cytotoxicity could be advantageous in overcoming resistance mechanisms based on enhanced DNA repair.
Comparative Analysis of Alkylation Effects on Anticancer Activity Spectrum
Comparing the anticancer activity of various N-alkylated adriamycin congeners reveals important trends related to the nature of the alkyl substituent. The general finding is that structural modifications to the daunosamine sugar are more compatible with retaining in vivo antitumor efficacy than changes to the aglycone. nih.gov
N-alkylation can significantly affect the activity spectrum and potency against different cancer types. For example, a comparative study of new anthracycline analogues against human lung cancer cell lines showed that different derivatives possessed varying levels of potency. nih.gov This highlights that the choice of the N-substituent can tune the drug for activity against specific malignancies.
A key advantage of N-alkylation is the potential to circumvent drug resistance. N-benzyladriamycin was shown to be effective against cell lines that were resistant to doxorubicin and etoposide (B1684455) due to reduced topoisomerase II activity. nih.gov Similarly, other novel analogues showed reduced cross-resistance in adriamycin-resistant cell lines. nih.gov This suggests that N-alkylated compounds like this compound could be valuable for treating tumors that have acquired resistance to traditional topoisomerase II poisons. A comprehensive analysis of various N-alkylated and N,N-dialkylated derivatives found that several new compounds were more cytotoxic than doxorubicin, with N,N-dimethylated analogues being particularly potent. nih.govacs.org This body of research indicates that N-alkylation is a robust strategy for generating diverse adriamycin analogues with potentially superior anticancer profiles.
Preclinical Efficacy Studies of N 3 Pyridylmethyl Adriamycin
In Vivo Antitumor Efficacy in Preclinical Animal Models
Assessment in Xenograft Models of Various Malignancies:No studies detailing the in vivo antitumor effects of N-(3-Pyridylmethyl)adriamycin in xenograft or other animal models have been identified.
Lack of Publicly Available Data on the Preclinical Efficacy of this compound
Following a comprehensive search of scientific literature and publicly accessible databases, no specific preclinical efficacy studies evaluating the tumor growth inhibition and regression of the chemical compound this compound were identified.
The initial request for an article structured around the preclinical efficacy of this specific adriamycin derivative, including detailed research findings and data tables on tumor growth inhibition, could not be fulfilled due to the absence of available data in the public domain.
Therefore, it is not possible to provide an article with the specified structure and content, including data tables on tumor growth inhibition and regression, for this compound.
Preclinical Pharmacokinetic and Cellular Uptake Investigations of N 3 Pyridylmethyl Adriamycin
Absorption and Distribution Studies in Preclinical Systems
Due to its chemical nature, Adriamycin (Doxorubicin) is administered intravenously. drugbank.com Following administration, it exhibits rapid and extensive distribution into tissues, leading to a large volume of distribution (ranging from 809 to 1214 L/m²). drugbank.com Preclinical studies in animal models, such as rats and mice, have consistently shown that Adriamycin accumulates in various organs. mdpi.comaacrjournals.org
High concentrations are typically found in the liver, spleen, kidneys, and heart. mdpi.comaacrjournals.org The uptake into the spleen can be particularly high, potentially contributing to the drug's immunosuppressive effects. aacrjournals.org Conversely, Adriamycin does not effectively cross the blood-brain barrier. drugbank.com The tissue distribution is influenced by the high affinity of the drug for cellular components, particularly nuclear DNA. nih.gov Encapsulating Doxorubicin (B1662922) in liposomes can significantly alter its pharmacokinetic profile, generally increasing its circulation time and modifying its distribution pattern. nih.govfrontiersin.org
| Parameter | Description | Typical Observation |
|---|---|---|
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Very large (e.g., 809-1214 L/m²), indicating extensive tissue uptake. drugbank.com |
| Plasma Half-Life | The time required for the concentration of the drug in the plasma to reduce by half. | Biphasic, with an initial rapid distribution phase followed by a longer elimination phase. nih.gov |
| Tissue Accumulation | The concentration of the drug in various tissues relative to plasma. | High concentrations in liver, spleen, kidney, and heart; low concentration in the brain. drugbank.commdpi.comaacrjournals.org |
Metabolic Pathways and Metabolite Profiling
The metabolism of Adriamycin is a critical aspect of its pharmacology and is primarily understood through three main routes. researchgate.net
Two-Electron Reduction : This is the major metabolic pathway, converting Adriamycin to its principal metabolite, Doxorubicinol (B1670906) (Adriamycinol). clinpgx.org This reaction is catalyzed by various enzymes, including aldo-keto reductases and carbonyl reductases (such as CBR1 and CBR3), with the predominant enzyme varying by tissue type. clinpgx.orgnih.gov Doxorubicinol is biologically active and contributes to both the therapeutic and cardiotoxic effects of the parent drug. frontiersin.org
One-Electron Reduction : This pathway leads to the formation of an unstable doxorubicin-semiquinone radical. This reaction is carried out by oxidoreductases like NADH dehydrogenases. clinpgx.org The subsequent re-oxidation of the semiquinone radical generates reactive oxygen species (ROS), which are believed to play a role in the drug's cytotoxic action and its significant cardiotoxicity. nih.gov
Deglycosidation : A minor pathway involves the cleavage of the daunosamine (B1196630) sugar moiety, resulting in the formation of aglycones, such as doxorubicinol hydroxyaglycone.
While most metabolic studies focus on the liver, research indicates that tumor cells themselves can metabolize Doxorubicin, potentially leading to unique metabolites that could influence drug resistance and efficacy. frontiersin.org It is plausible that N-(3-Pyridylmethyl)adriamycin would be subject to similar metabolic transformations, although the pyridylmethyl moiety could influence the rate and products of these pathways.
Mechanisms of Cellular Uptake and Intracellular Trafficking
The entry of Adriamycin into cells and its subsequent journey to its primary target are complex processes crucial to its anticancer activity.
The cellular uptake of free Adriamycin is largely understood to occur via passive diffusion across the cell membrane, driven by a concentration gradient. mdpi.comnih.gov However, the process is more complex than simple diffusion. Once inside the cell, the drug is protonated and effectively trapped. Furthermore, when Adriamycin is encapsulated in nanocarriers, such as liposomes or nanoparticles, the primary mechanism of entry shifts to endocytosis. nih.govaacrjournals.org Studies on various Doxorubicin-loaded nanoparticles have identified both clathrin-mediated and caveolae-mediated endocytosis as significant uptake pathways. nih.govnih.gov The specific endocytic route can depend on the cell type and the physicochemical properties of the nanocarrier. aacrjournals.org
The primary site of action for Adriamycin is the cell nucleus. aacrjournals.orgnih.gov Upon entering the cell, the drug rapidly accumulates in the nucleus, where it intercalates with DNA. nih.govnih.gov This nuclear localization is critical for its cytotoxic effects, which include the inhibition of topoisomerase II and the disruption of DNA replication and transcription. mdpi.com Studies using fluorescence microscopy clearly show intense drug-specific fluorescence within the nuclei of sensitive cancer cells. nih.govnih.gov In some cases, this nuclear transport may be facilitated by binding to cytoplasmic proteins like proteasomes, which then translocate the complex into the nucleus in an ATP-dependent manner. aacrjournals.org
Besides the nucleus, Adriamycin can also be found in other subcellular compartments:
Lysosomes and Endosomes : In drug-resistant cells, Adriamycin is often sequestered in acidic vesicles like late endosomes and lysosomes. nih.govresearchgate.net This trapping prevents the drug from reaching its nuclear target and is a recognized mechanism of resistance. researchgate.net
Mitochondria : Accumulation in mitochondria is also observed and is linked to the generation of reactive oxygen species and the induction of apoptosis. mdpi.com This mitochondrial localization is a key factor in the cardiotoxicity associated with the drug. nih.gov
Several factors can significantly influence the net intracellular concentration of Adriamycin and its analogs.
P-glycoprotein (P-gp) Efflux : The most well-documented factor is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (MDR1). nih.govdntb.gov.ua P-gp functions as an ATP-dependent efflux pump that actively removes Adriamycin from the cell, thereby reducing its intracellular concentration and leading to multidrug resistance (MDR). nih.govmdpi.com In resistant cells, the drug is often confined to the cytoplasm and rapidly expelled, preventing nuclear accumulation. nih.govnih.gov
Extracellular and Intracellular pH : The pH gradient between the extracellular environment and intracellular compartments plays a role. nih.gov The weakly basic nature of Adriamycin means it can become protonated and trapped within acidic organelles like lysosomes, a phenomenon that contributes to resistance. nih.gov Conversely, an acidic tumor microenvironment can protonate the drug extracellularly, potentially limiting its ability to cross the cell membrane. pnas.orgpnas.org
Vesicular Transport : Mechanisms involving vesicular traffic, which can be inhibited by agents like brefeldin A, have been implicated in non-P-gp-mediated resistance by facilitating drug extrusion from the cell. nih.gov
Advanced Drug Delivery Systems for N 3 Pyridylmethyl Adriamycin
Nanocarrier-Based Formulations for Enhanced Delivery
Nanoparticles serve as versatile vehicles for localized drug delivery, protecting the therapeutic agent from degradation and controlling its release. mdpi.commdpi.com By encapsulating or conjugating the drug, these systems can alter its pharmacokinetic profile and improve its accumulation at the tumor site. nih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. youtube.com They are among the most clinically advanced nanocarriers for Doxorubicin (B1662922), designed to reduce the cardiotoxicity associated with the free drug. nih.gov The composition of the liposome (B1194612), including the choice of phospholipids (B1166683) and the inclusion of cholesterol or polyethylene (B3416737) glycol (PEG), critically influences its stability, circulation time, and drug release characteristics. nih.govyoutube.com
Different lipid compositions have been explored to optimize Doxorubicin delivery. For instance, liposomes formulated with saturated lipids that have high phase transition temperatures, such as 1,2-distearoylphosphatidylcholine (DSPC) and hydrogenated soy phosphatidylcholine (HSPC), exhibit slower drug release compared to those made with unsaturated lipids. nih.gov The incorporation of PEG onto the liposome surface ("PEGylation") creates "stealth" liposomes that can evade the body's reticuloendothelial system, prolonging circulation time and enhancing tumor accumulation via the EPR effect. youtube.com Drug loading is often achieved using a remote active loading strategy, such as an ammonium (B1175870) sulfate (B86663) or pH gradient, which can achieve high encapsulation efficiencies greater than 90%. nih.govyoutube.com
| Formulation ID | Key Lipids | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| F5 | HSPC, Cholesterol, mPEG-DSPE | 101 ± 14 | ~93% | Identified as the optimal formulation for stability and high entrapment. | nih.gov |
| LUVs (HSPC) | HSPC, Cholesterol | ~100 | >90% | Demonstrated sustained drug release over 10-18 days. | nih.gov |
| LUVs (Unsaturated) | Unsaturated Lipid, Cholesterol | ~100 | >90% | Showed rapid drug release (<48 hours). | nih.gov |
| Immunodox® | HSPC, Cholesterol, DSPE-PEG | Not Specified | Not Specified | Contains reactive lipids on the surface for antibody conjugation. | youtube.com |
Polymeric nanoparticles (PNPs) are solid colloidal particles in which a drug is dissolved, entrapped, or encapsulated. mdpi.comnih.gov Both natural and synthetic biodegradable polymers are used, offering versatility in controlling drug release and surface functionalization. nih.gov Lipid-polymer hybrid nanoparticles (LPHNPs) combine the structural advantages of polymeric cores with the biomimetic properties of a lipid shell, showing promise for the controlled delivery of both hydrophilic and lipophilic forms of Doxorubicin. researchgate.net
Micelles are self-assembling nanosized structures formed by amphiphilic block copolymers in an aqueous solution. nih.gov The hydrophobic core of the micelle can encapsulate poorly water-soluble drugs like Doxorubicin, while the hydrophilic shell provides stability and prevents premature clearance from the bloodstream. nih.gov Studies have investigated various biomaterials for forming mixed micelles, such as Pluronic F127 and Tetronic T1107, to enhance drug loading and achieve pH-sensitive release in the acidic tumor microenvironment. nih.gov For example, a hydrophobic complex of Doxorubicin with sodium deoxycholate was successfully encapsulated in mixed micelles, which showed greater cytotoxicity against ovarian and breast cancer cell lines compared to the liposomal formulation Doxil®. nih.gov
| System Type | Core Polymers/Components | Particle Size (nm) | Drug Loading Capacity | Key Feature | Reference |
| Mixed Micelles | Tetronic T1107:TPGS | 10.7 | 6.43% (w/v) | Enhanced cytotoxicity vs. Doxil®; pH-sensitive release. | nih.gov |
| LPHNPs | PLGA, Lecithin, DSPE-PEG | 173-208 | 40-60% (for DOX base) | Controlled delivery of both hydrophilic and lipophilic Doxorubicin. | researchgate.net |
| Coordinated Micelles | Doxorubicin-Fe2+ core, PEG-dipyridine shell | Not Specified | High | High stability due to drug-metal coordination. | nih.gov |
Inorganic nanoparticles, particularly gold nanoparticles (AuNPs), have emerged as promising carriers due to their unique physicochemical properties, biocompatibility, and ease of surface functionalization. nih.govdp.tech Doxorubicin can be conjugated to the surface of AuNPs through various methods, often involving a linker molecule. nih.govrsc.org One common approach exploits the strong affinity between sulfur and gold, allowing for the attachment of thiol-modified linkers. nih.gov
These systems can be designed for stimulus-responsive drug release. For example, by using an acid-cleavable hydrazone linker to attach Doxorubicin to the AuNP surface, the drug is preferentially released in the acidic environment of tumor cells (pH ~5.3) rather than at physiological pH (7.4). rsc.org This targeted release mechanism can enhance the drug's therapeutic efficacy while minimizing off-target effects. rsc.orgmdpi.com
Active and Passive Tumor Targeting Strategies
The ultimate goal of a drug delivery system is to maximize the concentration of the therapeutic agent at the site of action while minimizing its exposure to healthy tissues. neoplasiaresearch.com This can be achieved through two primary strategies: passive targeting, which relies on the physiological characteristics of tumors, and active targeting, which uses specific molecular recognition.
Active targeting involves modifying the surface of a nanocarrier with ligands that bind to specific antigens or receptors overexpressed on the surface of cancer cells. neoplasiaresearch.commdpi.com This strategy enhances the selective uptake of the drug-loaded nanoparticle into the target cells, improving therapeutic efficacy. ecancer.orgnih.gov
Several types of targeting moieties have been successfully used for Doxorubicin-loaded nanocarriers:
Peptides and Antibodies: Specific peptides or monoclonal antibodies can be attached to nanocarriers to target receptors like HER2, which is overexpressed in certain breast cancers. nih.govnih.gov
Aptamers: These are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target proteins with high affinity and specificity. mdpi.com Aptamer-labeled liposomes have been developed to deliver Doxorubicin specifically to Her-2+ breast cancer cells. nih.gov
Small Molecules: Folic acid is a common targeting ligand because its receptor, the folate receptor, is significantly overexpressed in various human tumors but has limited expression in normal tissues. mdpi.commdpi.com
Passive targeting primarily relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors. magtechjournal.comnih.gov Tumor vasculature is distinct from that of healthy tissue; it is often disorganized and features "leaky" vessels with large gaps between endothelial cells. mdpi.com
This defective architecture allows nanoparticles of a certain size (typically over 40 kDa) to extravasate, or pass from the bloodstream into the tumor tissue. nih.govmdpi.com Furthermore, tumors generally have poor lymphatic drainage, which means that once the nanoparticles have accumulated in the tumor interstitium, they are cleared much more slowly than they would be from normal tissue. nih.gov This combination of enhanced permeability and poor retention leads to the passive accumulation of nanocarrier-encapsulated drugs in the tumor, increasing the drug's local concentration and residence time. magtechjournal.commdpi.com Liposomal and polymeric nanoparticle formulations are designed to exploit this effect, leveraging their size and long circulation times to passively target tumors. nih.gov
Controlled and Stimuli-Responsive Release Mechanisms (e.g., pH-sensitive release)
There is no available research data detailing the development or application of controlled and stimuli-responsive release mechanisms specifically for N-(3-Pyridylmethyl)adriamycin. Information regarding how this particular chemical entity is released from carrier systems in response to specific physiological or external stimuli, such as pH, temperature, or enzymes, is not present in the reviewed scientific literature.
Strategies for Overcoming Multidrug Resistance (MDR) Phenotypes through Delivery Innovation
Similarly, a search of scientific literature did not yield studies that investigate delivery innovations aimed at overcoming multidrug resistance in the context of this compound. There is no specific information on how nanotechnology or other advanced delivery platforms might be used to circumvent P-glycoprotein-mediated efflux or other resistance mechanisms for this particular compound.
Computational and Molecular Modeling Studies of N 3 Pyridylmethyl Adriamycin
Molecular Docking Analyses of Ligand-Target Interactions (e.g., DNA, Topoisomerases)
Molecular docking simulations are pivotal in elucidating the binding modes and affinities of small molecules with their biological targets. In the case of N-(3-Pyridylmethyl)adriamycin, a derivative of the well-known anticancer agent Adriamycin (Doxorubicin), the primary targets are DNA and topoisomerase II. While direct docking studies on this compound are not extensively available in the public domain, a comprehensive analysis can be extrapolated from the vast body of research on its parent compound.
Adriamycin functions by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication and transcription. Docking studies of Adriamycin with DNA reveal that its planar tetracyclic ring system inserts between adjacent base pairs, particularly at 5'-GC sequences. This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the drug and the DNA bases. The daunosamine (B1196630) sugar moiety of Adriamycin resides in the minor groove of the DNA, forming specific hydrogen bonds that further anchor the molecule.
The introduction of the N-(3-Pyridylmethyl) group to the daunosamine sugar is predicted to significantly influence these interactions. The pyridine (B92270) ring, being an aromatic system, could introduce additional π-π stacking or cation-π interactions with the DNA bases or nearby amino acid residues of topoisomerase II. nih.govresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming new hydrogen bonds that could enhance the binding affinity. rsc.org
Molecular docking simulations of this compound would likely show the adriamycin core intercalating into the DNA in a manner similar to the parent compound. The N-(3-Pyridylmethyl) substituent would be positioned in the minor groove, where its orientation would be critical in determining any additional stabilizing or destabilizing interactions. The flexibility of the methylene (B1212753) linker would allow the pyridine ring to adopt various conformations to optimize its interactions with the DNA and the surrounding solvent molecules.
In the context of the ternary complex with topoisomerase II, the N-(3-Pyridylmethyl) group could forge new interactions with the enzyme's active site residues. These interactions could either enhance or diminish the inhibitory activity of the compound. For instance, a favorable interaction could further stabilize the drug-DNA-enzyme complex, leading to more potent inhibition. Conversely, steric hindrance from the bulky pyridylmethyl group could disrupt the optimal binding geometry, potentially reducing its efficacy. Some studies on N-alkylated analogs of Adriamycin have shown that such substitutions can alter the DNA binding affinity and topoisomerase II inhibition. nih.govresearchgate.net
Table 1: Predicted Molecular Docking Interactions of this compound
| Interacting Moiety | Target | Predicted Interaction Type | Potential Interacting Partners |
| Tetracyclic Ring System | DNA | π-π Stacking Intercalation | GC Base Pairs |
| Daunosamine Sugar | DNA Minor Groove | Hydrogen Bonding | DNA Backbone Phosphates, Base Edges |
| N-(3-Pyridylmethyl) Group | DNA Minor Groove | π-π Stacking, Cation-π, Hydrogen Bonding | DNA Bases, Amino Acid Residues of Topoisomerase II |
| Pyridine Nitrogen | DNA Minor Groove | Hydrogen Bond Acceptor | DNA Backbone, Amino Acid Residues |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-target interactions than static docking models. For this compound, MD simulations would be instrumental in assessing the conformational stability of the drug-DNA and drug-DNA-topoisomerase II complexes, as well as in estimating the kinetics of binding and unbinding.
MD simulations of the parent compound, Adriamycin, complexed with DNA have shown that the intercalated drug molecule remains stably bound within the DNA duplex. The simulations reveal the dynamic nature of the hydrogen bonds between the daunosamine sugar and the minor groove, as well as the fluctuations in the π-π stacking interactions. These studies also highlight the role of water molecules in mediating interactions and stabilizing the complex.
The binding kinetics, including the association and dissociation rate constants, could also be estimated from advanced MD techniques such as steered MD or metadynamics. These simulations could shed light on how the N-(3-Pyridylmethyl) group affects the energy barrier for binding and unbinding. A more stable complex, characterized by a slower dissociation rate, would likely translate to a more prolonged inhibitory effect.
Furthermore, MD simulations can provide insights into the structural changes induced in the DNA and topoisomerase II upon binding of this compound. These simulations could reveal alterations in DNA helicity, groove dimensions, and protein conformation that are crucial for the drug's mechanism of action.
Table 2: Key Parameters from Hypothetical Molecular Dynamics Simulations of this compound-DNA Complex
| Parameter | Predicted Observation | Implication |
| Root Mean Square Deviation (RMSD) | Low and stable for the adriamycin core | Stable intercalation of the core pharmacophore |
| Root Mean Square Fluctuation (RMSF) | Higher fluctuations for the N-(3-Pyridylmethyl) group | Conformational flexibility of the substituent |
| Hydrogen Bond Occupancy | Persistent hydrogen bonds from the daunosamine sugar | Key anchoring interactions are maintained |
| Radial Distribution Function (RDF) | High probability of finding the pyridine ring near DNA bases | Potential for additional stabilizing interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For a novel compound like this compound, QSAR models built on a dataset of related Adriamycin analogs could be used to predict its efficacy.
In a typical QSAR study for anthracycline analogs, various molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). These descriptors quantify the physicochemical properties of the molecules that are likely to influence their biological activity.
For this compound, the addition of the pyridylmethyl group would significantly alter several of these descriptors compared to the parent Adriamycin. For instance, the logP value would likely increase, indicating higher lipophilicity. The molecular weight and volume would also be larger. The presence of the pyridine ring would introduce specific electronic and topological features that could be captured by relevant descriptors.
A QSAR model would be developed by establishing a mathematical relationship between these descriptors and the experimentally determined anticancer activity (e.g., IC50 values) of a series of Adriamycin analogs. This model could then be used to predict the activity of this compound based on its calculated descriptors. The predictive power of the QSAR model would depend on the diversity and quality of the training set of compounds.
The contribution of the N-(3-Pyridylmethyl) group to the predicted efficacy would be reflected in the coefficients of the descriptors that are most influenced by this substituent. For example, if descriptors related to aromaticity and hydrogen bonding capacity are found to be positively correlated with activity in the QSAR model, it would suggest that the pyridine ring contributes favorably to the compound's efficacy.
In Silico Prediction of Preclinical Pharmacokinetic Attributes (e.g., absorption, distribution)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug development for assessing the drug-like potential of a compound. For this compound, these predictive models can provide valuable insights into its likely pharmacokinetic profile.
Absorption: The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. This process is influenced by factors such as the compound's solubility, permeability, and stability in the gut. The introduction of the N-(3-Pyridylmethyl) group is expected to increase the lipophilicity of Adriamycin, which could potentially enhance its membrane permeability. However, the basic nitrogen of the pyridine ring could also lead to pH-dependent solubility and absorption. In silico models can predict parameters like Caco-2 permeability and human intestinal absorption to estimate the oral bioavailability of this compound. mdpi.commdpi.com
Distribution: Once absorbed, a drug's distribution in the body is governed by its binding to plasma proteins and its ability to penetrate various tissues. Highly lipophilic compounds tend to have a larger volume of distribution and may accumulate in fatty tissues. The increased lipophilicity of this compound suggests that it might have a different distribution profile compared to Adriamycin. In silico models can predict the extent of plasma protein binding and the blood-brain barrier permeability, providing an early assessment of the compound's distribution characteristics. nih.gov
Metabolism: The metabolic fate of a drug is a key determinant of its efficacy and toxicity. The pyridine ring in this compound could be susceptible to various metabolic transformations, such as N-oxidation or hydroxylation, primarily mediated by cytochrome P450 enzymes. In silico metabolism prediction tools can identify potential sites of metabolism on the molecule and predict the likely metabolites.
Excretion: The route and rate of excretion determine the half-life of a drug. In silico models can provide estimates of renal clearance and other excretion pathways.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Effect of N-(3-Pyridylmethyl) Group | Rationale |
| Absorption | Potentially increased permeability | Increased lipophilicity |
| Distribution | Potentially higher volume of distribution | Increased lipophilicity |
| Metabolism | Potential for pyridine ring metabolism | Introduction of a new metabolic site |
| Excretion | To be determined by metabolic profile | Dependent on the polarity of metabolites |
Computational Approaches for Rational Analog Design and Optimization
Computational methods play a crucial role in the rational design and optimization of drug candidates. Starting from the lead compound this compound, various in silico techniques can be employed to design analogs with improved efficacy, selectivity, and pharmacokinetic properties.
One common approach is to perform a systematic in silico modification of the this compound structure. For example, the position of the nitrogen atom in the pyridine ring could be varied (e.g., 2-pyridylmethyl or 4-pyridylmethyl) to explore different hydrogen bonding patterns and steric effects. The pyridine ring could also be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to modulate its electronic properties and metabolic stability.
For each designed analog, molecular docking and MD simulations can be performed to predict its binding affinity and stability in the target sites. This allows for the prioritization of analogs that are predicted to have enhanced target engagement.
QSAR models can be used to predict the biological activity of the designed analogs, providing a rapid screening tool to identify promising candidates. Furthermore, in silico ADME models can be used to assess the drug-likeness of the designed compounds, ensuring that they have favorable pharmacokinetic profiles. nih.gov
Another powerful computational approach is free energy perturbation (FEP), which can provide highly accurate predictions of the relative binding affinities of closely related analogs. By calculating the change in free energy upon modifying the lead compound, FEP can guide the optimization process by identifying modifications that are most likely to improve binding potency.
Through an iterative cycle of computational design, synthesis, and experimental testing, it is possible to rationally optimize the structure of this compound to develop a clinical candidate with a superior therapeutic profile.
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Advancements for N-(3-Pyridylmethyl)adriamycin
This compound is a synthetic analog of the potent anthracycline antibiotic, Adriamycin (also known as Doxorubicin). The core of its development lies in the extensive research aimed at modifying the structure of Adriamycin to enhance its therapeutic index—namely, to increase its anticancer efficacy while reducing its severe side effects, particularly cardiotoxicity. The synthesis of N-alkylated anthracyclines, such as this compound, is a key area of this research.
The primary method for synthesizing this compound involves the reductive amination of Adriamycin. This chemical reaction entails treating Adriamycin with 3-pyridinecarboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). This process selectively introduces the 3-pyridylmethyl group to the 3'-amino position of the daunosamine (B1196630) sugar moiety of Adriamycin.
The introduction of the N-pyridylmethyl group is hypothesized to alter the physicochemical and biological properties of the parent molecule. Research on various N-alkylated anthracyclines has shown that modifications at the 3'-N position can significantly impact the compound's interaction with DNA and the enzyme topoisomerase II, which are the primary targets of Adriamycin's cytotoxic action. While specific data for this compound is not extensively detailed in publicly available literature, general findings for N-substituted analogs suggest that the pyridylmethyl group could influence the drug's DNA binding affinity and its ability to stabilize the topoisomerase II-DNA cleavage complex.
Key advancements in the broader field of Adriamycin analogs that are relevant to this compound include the understanding that N-alkylation can lead to compounds with altered mechanisms of action. For instance, some N-alkylated analogs have demonstrated a greater inhibition of RNA synthesis compared to DNA synthesis, a departure from the parent compound's activity. Furthermore, certain modifications have been shown to reduce the compound's ability to bind to DNA in vitro while retaining significant antitumor activity in vivo. This suggests that alternative cytotoxic mechanisms may be at play for some N-alkylated derivatives.
Interactive Data Table: General Properties of N-Alkylated Adriamycin Analogs
| Property | Observation for N-Alkylated Analogs | Potential Implication for this compound |
| Synthesis | Reductive amination of Adriamycin with an aldehyde/ketone and NaCNBH₃. nih.gov | Synthesized by reacting Adriamycin with 3-pyridinecarboxaldehyde. |
| DNA Binding | Can be reduced compared to Adriamycin. nih.gov | May have altered DNA binding affinity. |
| RNA Synthesis Inhibition | Some analogs show more potent inhibition of RNA synthesis over DNA synthesis. nih.gov | Could exhibit a different primary mechanism of nucleic acid synthesis inhibition. |
| Antitumor Activity | Many analogs retain in vivo antitumor activity comparable to Adriamycin. nih.gov | Likely possesses cytotoxic properties against cancer cells. |
| Topoisomerase II Interaction | Substitutions at the 3'-N position can inhibit topoisomerase II-targeting activity. | The pyridylmethyl group could modulate its interaction with topoisomerase II. |
Identification of Current Research Gaps and Unexplored Avenues
Despite the foundational knowledge of N-alkylated anthracyclines, there are significant research gaps specifically concerning this compound. The publicly accessible scientific literature lacks detailed studies that focus exclusively on this compound. This presents several unexplored avenues for investigation.
A primary research gap is the comprehensive biological evaluation of this compound. There is a need for detailed in vitro studies to determine its cytotoxicity against a panel of cancer cell lines and to compare its potency with that of Adriamycin and other clinically used analogs. Such studies would help to identify specific cancer types that may be particularly sensitive to this derivative.
Furthermore, the precise mechanism of action of this compound remains to be elucidated. While it is presumed to function similarly to other anthracyclines by targeting DNA and topoisomerase II, the extent to which the N-pyridylmethyl group modifies these interactions is unknown. Research is needed to quantify its DNA binding constant, its ability to intercalate into the DNA helix, and its specific effects on the catalytic cycle of topoisomerase II. Investigating alternative mechanisms, such as the induction of oxidative stress or interference with other cellular pathways, is also a critical unexplored area.
Another significant gap is the lack of preclinical in vivo data. There are no readily available studies on the pharmacokinetics, biodistribution, and antitumor efficacy of this compound in animal models. Such studies are essential to assess its therapeutic potential and to understand how the pyridylmethyl moiety affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Finally, the cardiotoxicity of this compound, a major limiting factor for the clinical use of Adriamycin, has not been specifically evaluated. The impact of the N-pyridylmethyl substitution on the heart is a crucial area that requires thorough investigation.
Directions for Future Academic and Preclinical Investigations.
Future research on this compound should be systematic and multi-faceted, aiming to fill the identified knowledge gaps. The following directions are proposed for future academic and preclinical investigations:
Q & A
Basic Question: How does polymorphism influence the pharmacological activity of N-(3-Pyridylmethyl)adriamycin, and what methods are recommended to characterize polymorphic forms?
Polymorphism significantly alters pharmacological properties, as demonstrated in studies where distinct crystal forms (α- and β-forms) of structurally related compounds exhibited differing analgesic activities . To characterize polymorphism:
- X-ray diffraction (XRD) and thermal analysis (DSC/TGA) identify crystal lattice variations and stability profiles.
- HPLC purity checks and solvatochromic studies correlate phase composition with bioactivity.
- Quantitative phase analysis via Rietveld refinement can resolve polymorph ratios in mixtures .
Reference: Polymorphic forms of N-(3-pyridylmethyl)-4-hydroxyquinoline derivatives showed a 30-50% variance in analgesic efficacy in murine models, underscoring the need for rigorous polymorph screening .
Advanced Question: What experimental strategies resolve contradictions in reactivity data during the synthesis of this compound derivatives?
Contradictions often arise from temperature-dependent reaction pathways (e.g., alkylation vs. elimination). To address this:
- Temperature-controlled synthesis : Lower temperatures (<50°C) favor alkylation, while higher temperatures (>80°C) promote elimination, as shown in DFT-guided studies .
- Reactivity indices : Use Fukui function analysis to predict nucleophilic/electrophilic sites, validated by Mulliken/Löwdin population analyses .
- In-situ monitoring : Techniques like NMR reaction tracking or Raman spectroscopy provide real-time mechanistic insights .
Basic Question: What are the best practices for documenting the synthesis and characterization of this compound analogs?
Adhere to ICMJE guidelines for reproducibility :
- Synthetic protocols : Specify reagents (e.g., purity, vendor), solvent systems, and reaction times.
- Analytical validation : Include HRMS , <sup>1</sup>H/<sup>13</sup>C NMR , and HPLC chromatograms with retention times.
- Crystallography data : Deposit XRD cif files in public databases (e.g., Cambridge Structural Database).
Example : A 2012 study detailed thermal stability parameters (TGA) and crystallographic data for related pyridylmethyl compounds .
Advanced Question: How can researchers optimize the selectivity of this compound for tumor cells while minimizing off-target effects?
Strategies include:
- Prodrug design : Introduce pH-sensitive or enzyme-cleavable groups (e.g., ester linkages) activated in tumor microenvironments.
- Receptor targeting : Conjugate with ligands (e.g., folate, RGD peptides) to enhance tumor-specific uptake.
- In vitro models : Use 3D tumor spheroids and cardiotoxicity assays (e.g., hiPSC-derived cardiomyocytes) to evaluate selectivity .
Data : Adriamycin derivatives with pyridylmethyl modifications showed reduced cardiotoxicity in preclinical models .
Basic Question: What statistical approaches are critical for validating pharmacological data in studies of this compound?
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves across polymorphic forms.
- Error analysis : Distinguish systematic errors (e.g., HPLC calibration drift) from random errors (e.g., pipetting variability) using Grubbs’ test .
- Bayesian meta-analysis : Incorporate prior data from related anthracyclines to enhance power in small-sample studies (e.g., rare cancer models) .
Advanced Question: How do computational methods enhance the design of this compound derivatives with improved pharmacokinetics?
- Molecular docking : Screen derivatives against ABC transporters (e.g., P-gp) to predict efflux resistance.
- QSAR modeling : Correlate logP, polar surface area, and hydrogen-bond donors with bioavailability.
- MD simulations : Assess binding stability to DNA topoisomerase IIβ, a key target for anthracyclines .
Basic Question: What biochemical assays are recommended to evaluate the mechanism of action of this compound?
- Topoisomerase II inhibition : Gel electrophoresis assays to quantify DNA cleavage.
- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cell lines.
- Cytotoxicity profiling : Compare IC50 values in cancer vs. normal cells using MTT/WST-1 assays .
Advanced Question: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic bridging : Measure plasma protein binding and tissue distribution using LC-MS/MS .
- Metabolite profiling : Identify active/inactive metabolites via UHPLC-QTOF .
- Tumor penetration studies : Use multiphoton microscopy to assess drug accumulation in tumor cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
